molecular formula C22H25N3O3 B258141 (3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone

(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone

Cat. No. B258141
M. Wt: 379.5 g/mol
InChI Key: ZSIIVRYIAXJHAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone, also known as DOI, is a synthetic compound that belongs to the family of phenethylamines. It is a potent agonist of the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of the compound. DOI has been widely used in scientific research to study the mechanism of action of hallucinogens and their potential therapeutic applications.

Mechanism of Action

(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone acts as a potent agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the brain. The activation of this receptor by (3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone leads to a cascade of intracellular signaling events that ultimately result in the altered perception, thought, and mood associated with the compound.
Biochemical and physiological effects:
(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone has been shown to induce a range of biochemical and physiological effects, including altered levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been shown to affect the activity of various brain regions, including the prefrontal cortex, the amygdala, and the hippocampus.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone in lab experiments is its potency and selectivity for the serotonin 5-HT2A receptor, which allows for the precise study of the mechanisms of action of hallucinogens. However, one of the limitations of using (3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone is its potential for inducing adverse effects, such as anxiety, paranoia, and hallucinations.

Future Directions

There are several future directions for the study of (3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone and its potential therapeutic applications. One area of interest is the use of (3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone as a tool for studying the role of the serotonin 5-HT2A receptor in various psychiatric disorders, such as depression, anxiety, and schizophrenia. Another area of interest is the development of novel compounds that target the serotonin 5-HT2A receptor with greater selectivity and potency than (3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone. Finally, the potential therapeutic applications of (3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone and other hallucinogens in the treatment of various psychiatric disorders are an area of ongoing research.

Synthesis Methods

(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone can be synthesized through a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with 4-(1H-indol-3-ylmethyl)piperazine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by the reaction of the resulting amine with benzoyl chloride.

Scientific Research Applications

(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone has been extensively used in scientific research to study the mechanism of action of hallucinogens and their potential therapeutic applications. It has been shown to induce a range of effects, including altered perception, thought, and mood. (3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone has also been used to study the role of the serotonin 5-HT2A receptor in mediating the effects of hallucinogens.

properties

Product Name

(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H25N3O3/c1-27-18-11-16(12-19(13-18)28-2)22(26)25-9-7-24(8-10-25)15-17-14-23-21-6-4-3-5-20(17)21/h3-6,11-14,23H,7-10,15H2,1-2H3

InChI Key

ZSIIVRYIAXJHAJ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43)OC

Origin of Product

United States

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